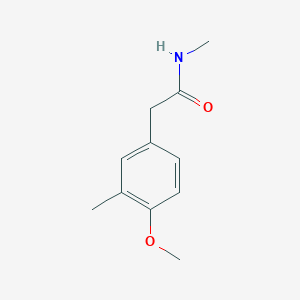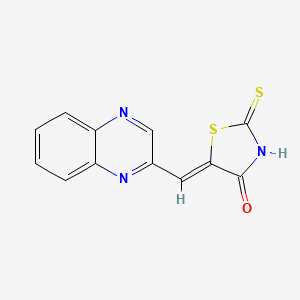![molecular formula C23H30N4O2 B5492370 2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)
2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine is a novel pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. Furthermore, it has been proposed that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine can exert various biochemical and physiological effects. For instance, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Moreover, this compound has been reported to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine in lab experiments is its high potency. This compound has been found to have a strong inhibitory effect on cancer cells and can be used at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine. One area of interest is the development of more efficient synthesis methods to produce this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, investigations into the pharmacokinetics and toxicity of this compound are necessary to evaluate its safety and efficacy for clinical use. Finally, the development of new analogs of this compound with improved properties is an area of active research.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine has been reported in several studies. One of the most commonly used methods involves the reaction of 2-cyclohexyl-5-formylpyrimidine with 4-(3-methoxybenzoyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(2-cyclohexylpyrimidin-5-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-29-21-9-5-8-20(14-21)23(28)27-12-10-26(11-13-27)17-18-15-24-22(25-16-18)19-6-3-2-4-7-19/h5,8-9,14-16,19H,2-4,6-7,10-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYULSMDRPDTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=C(N=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5492289.png)
![3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5492309.png)
![3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5492315.png)

![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)


![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)